molecular formula C9H10O3 B122237 (3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione CAS No. 14166-28-0

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

Cat. No. B122237
CAS RN: 14166-28-0
M. Wt: 166.17 g/mol
InChI Key: LQOPXMZSGSTGMF-RNGGSSJXSA-N
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Description

“(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione” is a chemical compound. It is hazardous to the ozone layer (Category 1) and is used in the production of high-quality specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .


Synthesis Analysis

The synthesis of this compound has been discussed in several studies. For instance, a study published in the journal Acta Crystallographica Section E discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the syntheses, crystal structures, and Hirshfeld surface analyses of related compounds .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed in various studies. For example, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the structure of a related compound .


Chemical Reactions Analysis

The chemical reactions involving this compound have been discussed in several studies. For instance, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the reactions of a related compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in various studies. For example, a study discussed the crystal structure and Hirshfeld surface analysis of a similar compound . Another study discussed the properties of a related compound .

Scientific Research Applications

Anticancer and Antimicrobial Applications

  • Anticancer and Antimicrobial Activities : Compounds derived from (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione have shown significant anticancer activity against C6 gliocarcinoma cells in rats and antimicrobial activity against various human pathogens. These compounds also demonstrated inhibition effects on human carbonic anhydrase I and II isoenzymes, suggesting their potential in different biomedical applications (Kocyigit et al., 2017).

  • Inhibition of Carbonic Anhydrase and Acetylcholinesterase : Novel pyrazoline derivatives based on (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione exhibited impressive inhibition of carbonic anhydrase I and II isozymes, as well as acetylcholinesterase (AChE) enzyme. This indicates their potential use in treating conditions related to these enzymes (Kocyigit et al., 2019).

Insecticidal Activity

  • Insecticidal Efficacy : Lactones derived from this compound were evaluated for their insecticidal activities against the insect pest Diaphania hyalinata. Some formulations showed significant insecticidal effects, presenting potential as agrochemicals (Teixeira et al., 2015).

Structural and Theoretical Studies

  • Structural Characteristics : Studies on novel norcantharidine derivatives, including those related to (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione, focused on their supramolecular interactions and single-crystal structural characteristics. These studies provide insights into the molecular packing types and the impact of minor structural differences on supramolecular interactions (Tan et al., 2020).

NMR Analysis and Characterization

  • Characterization by DFT Calculations and 2D NMR : Phthalides, including derivatives of (3aR,4S,7R,7aS)-hexahydro-4,7-methanoisobenzofuran-1,3-dione, were characterized using DFT calculations and 2D NMR analysis. This research aids in understanding their structures, which is essential for their application in various fields (Teixeira & Alvarenga, 2016).

Herbicidal Activity

  • Herbicidal Potential : Some derivatives were evaluated for their effectiveness as herbicides, showing significant inhibitory activity on various seeds. In silico studies suggested these compounds may target strigolactones esterases, indicating their potential as new herbicides (Teixeira et al., 2019).

Safety And Hazards

This compound is hazardous to the ozone layer (Category 1) . More detailed safety and hazard information can be found in the Safety Data Sheet (SDS) for this compound .

properties

IUPAC Name

(1S,2R,6S,7R)-4-oxatricyclo[5.2.1.02,6]decane-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-8-6-4-1-2-5(3-4)7(6)9(11)12-8/h4-7H,1-3H2/t4-,5+,6+,7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOPXMZSGSTGMF-RNGGSSJXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

CAS RN

14166-28-0
Record name 14166-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122944
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 14166-28-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 2
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 3
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 4
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 5
Reactant of Route 5
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione
Reactant of Route 6
(3aR,4S,7R,7aS)-Hexahydro-4,7-methanoisobenzofuran-1,3-dione

Citations

For This Compound
1
Citations
SSE Michel, A Kilner, JC Eloi, SE Rogers… - ACS Applied Bio …, 2020 - ACS Publications
Access to biocompatible self-assembled gels and microgels is of great interests for a variety of biological applications from tissue engineering to drug delivery. Here, the facile synthesis …
Number of citations: 15 pubs.acs.org

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